2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl
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Overview
Description
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl is a complex organometallic compound featuring a ruthenium center coordinated to a porphyrin ligand and a carbonyl group
Mechanism of Action
Target of Action
Similar compounds such as 2,3,7,8,12,13,17,18-octaethyl-21h,23h-porphine palladium(ii) and copper(ii) are known to interact with various organic compounds and serve as catalysts in organic synthesis .
Mode of Action
It’s known that similar compounds can catalyze important organic reactions, including coupling reactions, carbonylation reactions, and cyclization reactions . The ruthenium(II) carbonyl moiety might play a crucial role in these reactions.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents but insoluble in water , which could affect their bioavailability and distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl typically involves the following steps:
Formation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and aldehyde derivatives under acidic conditions, followed by cyclization and oxidation.
Metalation: The porphyrin ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent like triphenylphosphine to form the ruthenium-porphyrin complex.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions are common, where the carbonyl group can be replaced by other ligands such as phosphines or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other peroxides.
Reduction: Sodium borohydride, hydrazine, and other hydrides.
Substitution: Phosphines, amines, and other nucleophiles.
Major Products:
Oxidation: Oxidized ruthenium-porphyrin complexes.
Reduction: Reduced forms of the ruthenium-porphyrin complex.
Substitution: Ruthenium-porphyrin complexes with different ligands.
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbonylation reactions.
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology and Medicine:
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a candidate for photodynamic therapy in cancer treatment.
Bioimaging: Its fluorescent properties are utilized in bioimaging applications to visualize biological processes at the cellular level.
Industry:
Sensors: The compound is used in the fabrication of chemical sensors for detecting gases and other analytes.
Electronics: It is explored for use in electronic devices due to its conductive properties[][3].
Comparison with Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine palladium(II)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl
Uniqueness: 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl is unique due to its specific combination of a ruthenium center and a porphyrin ligand, which imparts distinct electronic and catalytic properties. Compared to its nickel and palladium counterparts, the ruthenium complex exhibits superior stability and reactivity in various catalytic processes .
Properties
CAS No. |
41636-35-5 |
---|---|
Molecular Formula |
C37H44N4ORu |
Molecular Weight |
661.8 g/mol |
IUPAC Name |
carbon monoxide;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;ruthenium(2+) |
InChI |
InChI=1S/C36H44N4.CO.Ru/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2;/h17-20H,9-16H2,1-8H3;;/q-2;;+2 |
InChI Key |
CRTFSNIGJRIMPF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[C-]#[O+].[Ru+2] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[C-]#[O+].[Ru+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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